(3-Aminopyrrolidin-1-yl)(2-ethoxyphenyl)methanone
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to (3-Aminopyrrolidin-1-yl)(2-ethoxyphenyl)methanone often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, an amine group, and an ethoxyphenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule .Scientific Research Applications
Synthesis and Characterization
Research has been conducted on synthesizing and characterizing novel compounds with structures similar to "(3-Aminopyrrolidin-1-yl)(2-ethoxyphenyl)methanone". Studies involve the synthesis of various methanone derivatives through chemical reactions, including molecular docking and density functional theory (DFT) calculations for structural elucidation and optimization. For example, the synthesis and spectral characterization, along with DFT and docking studies of novel compounds, were carried out to understand their antibacterial activity (Shahana & Yardily, 2020). Such research focuses on the potential biological activities of these compounds, examining their structure-activity relationships.
Antimicrobial and Antioxidant Studies
Some studies aim to investigate the antimicrobial and antioxidant properties of novel synthetic compounds. For instance, compounds with methanone in their structure were synthesized and assessed for their antimicrobial and antioxidant activities, showing varying degrees of efficacy (Rashmi et al., 2014). These studies contribute to the search for new therapeutic agents, especially in combating resistant microbial strains and oxidative stress-related diseases.
Material Science and Photophysical Properties
Research also extends to the material science domain, where the photophysical properties of related compounds are explored. The investigation of electronic absorption, excitation, and fluorescence properties in solvents of various polarities aids in understanding the compounds' potential applications in material science and as fluorescent markers (Al-Ansari, 2016). Such studies are crucial for developing new materials with specific optical properties.
Drug Design and Bioactive Studies
Additionally, the synthesis and evaluation of novel compounds for their potential as bioactive molecules, particularly in drug design and development, are significant areas of research. For example, the synthesis of derivatives and their subsequent evaluation for antitumor activity (Tang & Fu, 2018) indicate the broader applications of these compounds in medicinal chemistry. This involves exploring the interaction of synthesized compounds with biological targets, providing insights into their therapeutic potential.
Properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(2-ethoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-12-6-4-3-5-11(12)13(16)15-8-7-10(14)9-15/h3-6,10H,2,7-9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHOJUFIKGYMSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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